molecular formula C7H8N2O3 B1278211 (2-Amino-3-nitrophenyl)methanol CAS No. 139743-08-1

(2-Amino-3-nitrophenyl)methanol

Cat. No. B1278211
M. Wt: 168.15 g/mol
InChI Key: KFDXMUKYIMSGDC-UHFFFAOYSA-N
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Description

The compound (2-Amino-3-nitrophenyl)methanol is a chemical species that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and reactions that can help infer some aspects of its chemistry. For instance, the photolysis of N-2,4,6-trinitrophenyl substituted amino acids in methanol leads to the formation of compounds with similar functional groups, such as nitroso and aldehyde derivatives . Additionally, (2-pyridyl)phenyl methanol has been shown to act as a hydrogen donor in the reduction of nitro aromatic compounds , which could be relevant to the synthesis or reactions of (2-Amino-3-nitrophenyl)methanol.

Synthesis Analysis

The synthesis of related compounds involves the use of methanol as a solvent or reactant. For example, the photolysis of substituted amino acids in methanol results in the formation of a compound with one less carbon atom than the starting amino acid . In another study, (2-pyridyl)phenyl methanol is used in a domino process to reduce nitro aromatic compounds and subsequently form β-amino esters . These methods suggest potential synthetic routes that could be adapted for the synthesis of (2-Amino-3-nitrophenyl)methanol.

Molecular Structure Analysis

The molecular structure of compounds similar to (2-Amino-3-nitrophenyl)methanol has been characterized in some studies. For instance, the crystal structure of diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate methanol monosolvate reveals the dihedral angle between the nitroaniline and hydroxyphenyl groups, as well as the tetrahedral geometry around the phosphorus atom . This information provides a basis for understanding the steric and electronic considerations that might influence the structure of (2-Amino-3-nitrophenyl)methanol.

Chemical Reactions Analysis

The chemical reactivity of compounds with nitro and amino groups in the presence of methanol has been explored. The photolysis of N-2,4,6-trinitrophenyl substituted amino acids in methanol leads to the formation of nitroso derivatives and aldehydes . Moreover, the reduction of nitro aromatic compounds by (2-pyridyl)phenyl methanol suggests that (2-Amino-3-nitrophenyl)methanol could potentially undergo similar reduction reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (2-Amino-3-nitrophenyl)methanol are not directly reported in the provided papers, the studies do offer insights into the properties of structurally related compounds. For example, the synthesis of 2-amino-1,3-alkanediols involves the reduction of nitro groups and provides information on the purification and characterization of compounds with amino and hydroxyl functionalities . These findings can help predict the solubility, stability, and reactivity of (2-Amino-3-nitrophenyl)methanol.

Scientific Research Applications

Chiral Derivatizing Agent

(2-Amino-3-nitrophenyl)methanol has applications in the development of chiral derivatizing agents for resolving compounds containing amino groups. A study demonstrated its use in the resolution of α-amino acids through the production of diastereomeric thiourea derivatives (Péter, Péter, & Fülöp, 1999).

Photochemical Reaction Mechanisms

This compound is involved in the study of photochemical reaction mechanisms of nitrobenzyl compounds. A significant research effort has been directed towards understanding these mechanisms, particularly in relation to methanol photorelease and ATP release from caged compounds (Il'ichev, Schwörer, & Wirz, 2004).

Ligands for Radioactive Cores

(2-Amino-3-nitrophenyl)methanol derivatives serve as ligands for radioactive cores such as Re(I) and Tc(I), which are crucial in developing radiopharmaceuticals for diagnosis and therapy. This application is particularly promising due to the high affinity of these ligands and their potential for target-specific drug delivery (Allali et al., 2006).

Metal-Free Reduction of Nitro Aromatic Compounds

It has been reported that (2-pyridyl)phenyl methanol, a derivative of (2-Amino-3-nitrophenyl)methanol, can act as a hydrogen donor in the metal-free reduction of nitro aromatic and heteroaromatic compounds, making it a valuable reagent in organic chemistry (Giomi, Alfini, & Brandi, 2011).

Synthesis and Resolution in Organic Chemistry

Research into the synthesis and resolution of DL-threo-1-p-nitrophenyl-2-amino-1, 3-propanediol, closely related to (2-Amino-3-nitrophenyl)methanol, has provided valuable data for organic chemistry, particularly in the synthesis of chloramphenicol (Shen & Kao, 1958).

Methanol's Role in Lipid Dynamics

Methanol, a solvent often used with (2-Amino-3-nitrophenyl)methanol, plays a crucial role in lipid dynamics, impacting the structure-function relationship of bilayer composition and cellular processes (Nguyen et al., 2019).

N-Methylation of Amines and Transfer Hydrogenation

(2-Amino-3-nitrophenyl)methanol derivatives are used in the N-methylation of amines and transfer hydrogenation of nitroarenes using methanol, demonstrating its potential in organic synthesis and pharmaceutical applications (Sarki et al., 2021).

Electrosynthesis of Nitroso Compounds

Derivatives of (2-Amino-3-nitrophenyl)methanol are utilized in the electrosynthesis of nitroso compounds, contributing to the development of new synthetic methods in organic chemistry (Cristea et al., 2005).

Photolysis Studies

Photolysis of N-2,4,6-trinitrophenyl substituted amino acids, closely related to (2-Amino-3-nitrophenyl)methanol, has been studied, revealing insights into the formation of nitroso compounds and carbon dioxide (Frederiksen, Larsen, & Harrit, 1991).

Inhibitors of PqsD in Pseudomonas Aeruginosa

Compounds based on the (2-nitrophenyl)methanol scaffold, including (2-Amino-3-nitrophenyl)methanol, have shown promise as inhibitors of PqsD, a key enzyme in cell-to-cell communication in Pseudomonas aeruginosa. This application has potential implications in the development of anti-infectives (Storz et al., 2014).

Photoaffinity Labeling

The photochemistry of phenyl azides, such as 4-amino-3-nitrophenyl azide, a derivative of (2-Amino-3-nitrophenyl)methanol, is crucial for understanding photoaffinity labeling. This research is significant for developing methodologies for probing biological systems (Voskresenska et al., 2009).

Safety And Hazards

The safety data sheet for (2-Amino-3-nitrophenyl)methanol indicates that it is harmful if swallowed, in contact with skin, or if inhaled . The compound should be handled in a well-ventilated place and contact with skin and eyes should be avoided .

Future Directions

The future directions for the study and application of (2-Amino-3-nitrophenyl)methanol are promising. The compound has potential applications in the field of medicinal chemistry, particularly in the design of novel anti-infectives . Furthermore, the compound’s role in cell-to-cell communication makes it a promising target for future research .

properties

IUPAC Name

(2-amino-3-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDXMUKYIMSGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444955
Record name (2-Amino-3-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-3-nitrophenyl)methanol

CAS RN

139743-08-1
Record name (2-Amino-3-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 2-amino-3-nitro benzoic acid (2.12 g, 10 mmol) in benzene (75 mL) was added dropwise thionyl chloride (1.8 mL, 25 mmol). The suspension was heated to reflux overnight. The mixture was cooled to room temperature and concentrated under reduced pressure to afford a golden solid. The crude material was dissolved in THF (40 mL) and cooled in an ice bath. Sodium borohydride (0.83 g, 22 mmol) was added in portions, and the reaction was allowed to come to room temperature with stirring. The ice bath was replaced and H2O (15 mL) was slowly added to the reaction. Once gas evolution had subsided, the solution was concentrated under reduced pressure. The residue was dissolved in EtOAc (200 mL) and washed with NaHCO3 (2×50 mL) and brine (50 mL). The organic layer was dried (Na2SO4), filtered, and concentrated under reduced pressure. The reside was adsorbed onto silica gel and purified by column chromatography, eluting with a gradient of 25% EtOAc/hexane to 50% EtOAc/hexane to afford the alcohol (0.89 g, 46%) as an orange solid. mp: 100° C. 1H NMR 300 MHz (DMSO-d6): δ=7.92 (dd, 1H, J=8.7, 1.4 Hz), 7.49 (d, 1H, J=6.8 Hz), 7.12 (bs, 2H), 6.66 (dd, 1H, J=8.7, 7.1 Hz), 5.45 (t, 1H, J=5.4 Hz), 4.52 (d, 2H, J=5.4 Hz). MS (ESI-POS): [M+H]+=169.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0.83 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
reactant
Reaction Step Six
Yield
46%

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-3-nitrobenzoic acid (1.82 g, 10.0 mmol) in anhydrous THF (50 ml) was added sodium borohydride (770 mg, 20.0 mmol) followed by boron trifluoride diethyl etherate (2.5 ml, 20 mmol) and the mixture stirred at ambient temperature under a nitrogen atmosphere for 2 h. MeOH was cautiously added until gas evolution had ceased and the mixture reduced in vacuo. The residue was partitioned between EtOAc and brine and the organic portion dried (MgSO4) and reduced in vacuo to give 2-amino-3-nitrobenzyl alcohol (1.42 g) as a yellow solid.
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
770 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JC Pelletier, M Chengalvala, J Cottom… - Bioorganic & medicinal …, 2008 - Elsevier
Antagonism of the gonadotropin releasing hormone (GnRH) receptor has shown positive clinical results in numerous reproductive tissue disorders such as endometriosis, prostate …
Number of citations: 37 www.sciencedirect.com

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